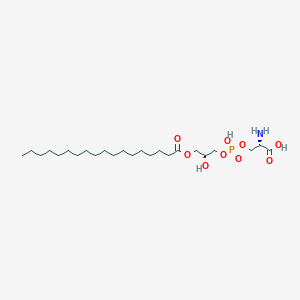
Lysophosphatidylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysophosphatidylserine is an emerging bioactive lipid mediator that acts through G protein-coupled receptors. It is detected in various tissues and cells and is primarily produced by the deacylation of phosphatidylserine . This compound has been recognized for its role in stimulating the degranulation of mast cells and its involvement in immune-modulatory functions .
Preparation Methods
Lysophosphatidylserine is mainly produced through the deacylation of phosphatidylserine. This process involves the removal of a fatty acid group from phosphatidylserine, typically catalyzed by phospholipase A1 . Industrial production methods often involve the extraction of phosphatidylserine from biological sources, followed by enzymatic treatment to obtain this compound .
Chemical Reactions Analysis
Lysophosphatidylserine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized this compound derivatives.
Reduction: Although less common, reduction reactions can modify the lipid structure.
Substitution: This compound can participate in substitution reactions where its head group or fatty acid chain is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are typically modified this compound derivatives with altered biological activities .
Scientific Research Applications
Immunological Applications
Role in Immune Response Modulation
Lysophosphatidylserine has been shown to influence immune cell behavior, particularly in the context of inflammation and immune responses. Research indicates that it promotes Th1 responses, enhancing the production of interferon-gamma (IFN-γ) in T cells. In a study involving murine models, treatment with this compound resulted in an increased percentage of IFN-γ-producing CD4+ T cells under Th1-polarizing conditions, suggesting its potential as a modulator of immune responses in inflammatory diseases like Crohn's disease .
Mechanisms of Action
The mechanisms through which this compound exerts its effects include:
- Activation of G-protein coupled receptors (GPCRs) : this compound acts as a ligand for receptors such as GPR34 and P2Y10, which are involved in mediating immune responses .
- Influence on macrophage activity : It has been implicated in enhancing macrophage phagocytosis and migration, contributing to the resolution of inflammation .
Cardiovascular Applications
Impact on Cardiac Function
In cardiovascular research, this compound has been linked to cardiac dysfunction. Studies indicate that it may induce necrosis in cardiomyocytes under pressure overload conditions. Specifically, it was found that inhibiting the action of iPLA2β (an enzyme involved in lipid metabolism) mitigated the detrimental effects of this compound on cardiac cells .
Cellular Mechanisms
The cellular mechanisms include:
- Inhibition of cyclic adenosine monophosphate (cAMP) accumulation : this compound has been shown to decrease forskolin-induced cAMP levels in neonatal rat cardiomyocytes, implicating its role in cardiac signaling pathways .
- Induction of necrotic cell death : The activation of specific GPCRs by this compound leads to necrotic rather than apoptotic cell death, highlighting its unique role in cardiac pathology .
Neurobiological Applications
Potential Neuroprotective Effects
Research suggests that this compound may play a role in neuroprotection and neuroinflammation. Its signaling pathways are being explored for their potential therapeutic effects in neurodegenerative diseases.
Mechanisms of Neuroprotection
- Regulation of neuronal survival : this compound is thought to influence neuronal survival through modulation of apoptosis and necrosis pathways.
- Interaction with neuroinflammatory processes : It may help regulate the inflammatory response within the central nervous system, potentially offering protective effects against neurodegeneration .
Table 1: Summary of Biological Effects of this compound
| Application Area | Biological Effect | Mechanism |
|---|---|---|
| Immunology | Enhances Th1 response | Activation of GPR34 and P2Y10 |
| Cardiovascular | Induces necrosis in cardiomyocytes | Inhibition of cAMP accumulation |
| Neurobiology | Potential neuroprotective effects | Modulation of apoptosis pathways |
Table 2: Case Studies Involving this compound
Mechanism of Action
Lysophosphatidylserine exerts its effects by binding to specific G protein-coupled receptors, such as GPR34 and GPR174 . Upon binding, it activates intracellular signaling pathways that regulate various physiological processes, including immune cell activation and degranulation of mast cells . The molecular targets involved in these pathways include phospholipase C, protein kinase C, and calcium channels .
Comparison with Similar Compounds
Lysophosphatidylserine is part of the lysophospholipid family, which includes other compounds like lysophosphatidic acid and sphingosine-1-phosphate . Compared to these similar compounds, this compound is unique in its specific role in immune modulation and its distinct receptor binding profile . Other similar compounds include:
Lysophosphatidic acid: Known for its role in cell proliferation and migration.
Sphingosine-1-phosphate: Involved in vascular development and immune cell trafficking.
This compound stands out due to its specific involvement in immune responses and its potential therapeutic applications in immune-related diseases .
Properties
CAS No. |
119786-67-3 |
|---|---|
Molecular Formula |
C24H48NO9P |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C24H48NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31)/t21-,22+/m1/s1 |
InChI Key |
ZPDQFUYPBVXUKS-YADHBBJMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















